molecular formula C9H12F3IN2O B2490908 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856096-55-3

4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2490908
M. Wt: 348.108
InChI Key: AHFNSCXPURMYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has shown potential in scientific research.

Mechanism Of Action

The exact mechanism of action of 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to affect the activity of certain proteins involved in cell signaling and gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its specificity for certain proteins and enzymes. However, its potential toxicity and limited solubility may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. These include further studies on its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of more soluble derivatives for use in lab experiments. Additionally, its potential as a tool compound for studying protein function and gene expression could be further investigated.

Synthesis Methods

The synthesis of 4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 4-iodo-1H-pyrazole, which is reacted with propargyl alcohol to form 4-iodo-5-propargyloxypyrazole. This intermediate is then reacted with propylene oxide to form 4-iodo-5-(propoxymethyl)-1H-pyrazole. Finally, the trifluoroethyl group is added using a Grignard reagent.

Scientific Research Applications

4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has also been used as a tool compound to study the function of certain proteins in the body.

properties

IUPAC Name

4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3IN2O/c1-2-3-16-5-8-7(13)4-14-15(8)6-9(10,11)12/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFNSCXPURMYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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